(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
(exo)-tert-Butyl 7-amino-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound featuring a tert-butyl ester group, an amino group, and a bicyclic azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentene and tert-butyl carbamate.
Cycloaddition Reaction: A Diels-Alder reaction is performed to form the bicyclic structure.
Functional Group Introduction: Amino and ester groups are introduced through subsequent reactions, such as palladium-catalyzed aminoacyloxylation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the functional groups.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action for (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom in the ring.
7-azabicyclo[2.2.1]heptane: Lacks the tert-butyl ester group but has a similar nitrogen-containing bicyclic structure.
Uniqueness
(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its combination of a tert-butyl ester group and an amino group on a bicyclic azabicycloheptane framework. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl (1S,4S,7S)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFKGKCNVPZMHL-CIUDSAMLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@H]2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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